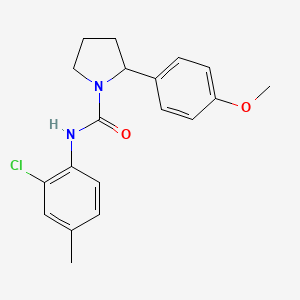![molecular formula C13H13N3O3S B5986741 2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5986741.png)
2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as HMDTA and has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of HMDTA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism. HMDTA has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids. This inhibition leads to the disruption of cellular metabolism and ultimately cell death.
Biochemical and Physiological Effects
HMDTA has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. Additionally, HMDTA has been found to have antioxidant activity, which may contribute to its potential as an anticancer and anti-inflammatory agent.
実験室実験の利点と制限
One advantage of using HMDTA in lab experiments is its high purity and yield. This makes it a reliable compound for use in scientific research. However, one limitation of using HMDTA is its potential toxicity. HMDTA has been found to be toxic to some cell lines, and caution should be exercised when using this compound in lab experiments.
将来の方向性
There are many potential future directions for research on HMDTA. One area of interest is its potential as an anticancer agent. Further studies could investigate the mechanism of action of HMDTA in cancer cells and its potential as a therapeutic agent. Additionally, further studies could investigate the potential of HMDTA as an anti-inflammatory agent and its potential for use in the treatment of inflammatory diseases. Finally, studies could investigate the potential of HMDTA as an antimicrobial agent and its potential for use in the treatment of bacterial infections.
Conclusion
In conclusion, HMDTA is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been found to have antimicrobial activity, anticancer activity, and anti-inflammatory activity. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Future research could investigate the potential of HMDTA as a therapeutic agent for cancer, inflammatory diseases, and bacterial infections.
合成法
The synthesis of HMDTA involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine ethyl acetoacetate. This compound is then reacted with thiourea to form 2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide. The synthesis of HMDTA has been optimized to yield high purity and high yields.
科学的研究の応用
HMDTA has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. HMDTA has also been studied for its potential as an anticancer agent, as it has been found to induce cell death in cancer cells. Additionally, HMDTA has been found to have anti-inflammatory effects and has been studied for its potential as an anti-inflammatory agent.
特性
IUPAC Name |
2-[4-hydroxy-1-(4-methylphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)16-12(19)6-11(18)15-13(16)20-7-10(14)17/h2-6,18H,7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVSTNDOYVYWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]methanamine](/img/structure/B5986659.png)
![4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine](/img/structure/B5986663.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5986679.png)
![2-{[(2-methoxy-1-methylethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5986697.png)
![{3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B5986700.png)
![2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5986704.png)

![3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5986713.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5986726.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986729.png)
![7-[(2S,3R)-2-amino-3-hydroxybutanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5986732.png)
![4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5986744.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B5986750.png)